Quinoline, 4-(2-methoxyethyl)-
Description
Quinoline, 4-(2-methoxyethyl)- (CAS: 1309579-41-6) is a quinoline derivative substituted at the 4-position with a 2-methoxyethyl group. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol . While detailed physicochemical data (e.g., melting/boiling points) are unavailable in the provided evidence, its structure suggests moderate polarity due to the ether-containing side chain. This compound is likely synthesized via multi-component reactions or functionalization of pre-existing quinoline scaffolds, as seen in related quinoline syntheses .
Properties
IUPAC Name |
4-(2-methoxyethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUCOXAVONRNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-(2-methoxyethyl)quinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular. For example, the use of ionic liquids and ultrasound-promoted synthesis are notable for their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(2-methoxyethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinoline derivatives, including Quinoline, 4-(2-methoxyethyl)-, can be synthesized through various methods. The synthesis often involves reactions with different reagents and conditions to yield compounds with specific biological activities. For instance, the synthesis of quinoline-4-ones has been explored extensively due to their diverse pharmacological properties. Methods such as the Gould–Jacobs method and palladium-catalyzed carbonylation are commonly employed to create these derivatives .
Biological Activities
Quinoline derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. Some key activities include:
- Antimicrobial Properties : Quinoline compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria. For example, quinolin-4-ones retain antimicrobial activity and have been used in developing antibiotics .
- Anticancer Activity : Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells. Compounds like 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and tested for their cytotoxic potential against various cancer cell lines, showing promising results in inhibiting cell growth .
- Antiviral Effects : Some quinoline derivatives have been investigated for their antiviral properties. For instance, Elvitegravir, a quinolin-4-one drug, is used to treat HIV by inhibiting the integrase enzyme essential for viral replication .
Therapeutic Applications
The therapeutic applications of Quinoline, 4-(2-methoxyethyl)- and its derivatives are vast:
- Antimalarial Drugs : The quinoline structure is integral to many antimalarial treatments. Compounds derived from quinoline are used to combat malaria by targeting the Plasmodium parasites responsible for the disease .
- Anti-inflammatory Agents : Certain quinoline derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Insecticidal Applications : Recent studies have indicated that some quinoline derivatives possess insecticidal effects on larval vectors of malaria and dengue diseases, suggesting potential use in vector control strategies .
Case Studies
Several case studies illustrate the effectiveness of Quinoline, 4-(2-methoxyethyl)- in various applications:
Mechanism of Action
The mechanism of action of quinoline, 4-(2-methoxyethyl)-, involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication. For example, antimalarial quinolines inhibit the polymerization of heme, leading to toxic accumulation of free heme in parasites .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Polarity: The hydroxyethyl group in 4b introduces hydrogen-bonding capability, reflected in its higher melting point (129–130°C) compared to ether-containing analogs like Quinoline, 4-(2-methoxyethyl)-, where data are lacking .
- Steric Effects : Bulkier substituents (e.g., 4-chlorophenyl in 4k ) increase molecular weight and may reduce solubility in polar solvents .
Chemical Reactivity and Stability
- Ether vs. Hydroxyl Groups: The methoxyethyl group in Quinoline, 4-(2-methoxyethyl)- is less reactive toward nucleophiles or oxidation compared to the hydroxyethyl group in 4b, which can undergo esterification or oxidation .
- In contrast, chloro substituents (e.g., in 4k or 4-Chloro-6-ethoxy-quinoline) are electron-withdrawing, directing reactivity differently .
- Stability : Ethers like methoxyethyl are hydrolytically stable under neutral conditions, whereas esters or hydroxy groups (as in 4b ) may degrade under acidic/basic conditions .
Biological Activity
Quinoline, 4-(2-methoxyethyl)- is a derivative of quinoline that has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by the presence of a 2-methoxyethyl substituent, influences its chemical reactivity and potential therapeutic effects. This article explores the biological activity of Quinoline, 4-(2-methoxyethyl)- through various studies, highlighting its mechanisms of action, potential applications in medicine, and comparisons with related compounds.
Chemical Structure and Properties
Quinoline, 4-(2-methoxyethyl)- is a heterocyclic compound that belongs to the quinoline family. Its structure can be represented as follows:
The presence of the methoxyethyl group enhances the solubility and bioavailability of this compound, making it a promising candidate for further research in medicinal chemistry.
The biological activity of Quinoline, 4-(2-methoxyethyl)- is primarily attributed to its ability to interact with various molecular targets. Research indicates that quinoline derivatives often function by inhibiting specific enzymes or interfering with DNA replication processes. For instance, antimalarial quinolines inhibit heme polymerization, leading to toxic accumulation in parasites.
Furthermore, studies have shown that quinoline derivatives can modulate cellular pathways involved in cancer progression. They may induce apoptosis through the upregulation of p53 and caspase pathways, as evidenced by findings where certain derivatives displayed significant antiproliferative effects against various cancer cell lines .
Anticancer Properties
Quinoline, 4-(2-methoxyethyl)- has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by triggering cell cycle arrest and apoptosis. For example, compounds similar to Quinoline, 4-(2-methoxyethyl)- have shown IC50 values ranging from 0.22 μM to 6.18 μM against different cancer cell lines . The following table summarizes some notable findings regarding the antiproliferative effects of quinoline derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Quinoline derivative 1 | MCF-7 | 3.39 | EGFR kinase inhibition |
| Quinoline derivative 2 | A549 | 5.94 | Induction of apoptosis via p53 upregulation |
| Quinoline derivative 3 | H460 | 2.71 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Research has also indicated that quinoline derivatives possess antimicrobial properties. The structural modifications in these compounds can enhance their efficacy against various pathogens. For instance, some studies have reported significant antibacterial and antifungal activities associated with certain quinoline derivatives .
Case Studies
Several case studies highlight the potential applications of Quinoline, 4-(2-methoxyethyl)-:
- Anticancer Activity : A study demonstrated that a series of quinoline derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, including MCF-7 and A549. The most effective compounds were shown to induce significant apoptosis via caspase activation .
- Enzyme Inhibition : Another study focused on the enzyme inhibition properties of quinoline derivatives against α-glucosidase, reporting IC50 values significantly lower than standard controls like acarbose .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-methoxyethyl)quinoline derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Classical synthetic protocols like the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) and Friedländer synthesis are foundational for quinoline scaffolds . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the 2-methoxyethyl substituent. Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield. For example, sodium acetate in ethanol improves cyclization efficiency in Pfitzinger reactions, while microwave-assisted synthesis reduces reaction time . Purity is enhanced via recrystallization or chromatography, with HPLC monitoring recommended for intermediates .
Q. Which spectroscopic techniques are essential for characterizing 4-(2-methoxyethyl)quinoline, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxyethyl group at C4) and confirm cyclization. Aromatic protons in quinoline typically appear at δ 7.5–8.5 ppm, with methoxy protons at δ ~3.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] peaks). Fragmentation patterns help deduce substituent stability .
- IR Spectroscopy : Detects functional groups like C=O (if present) and O–CH stretches (~2850 cm) .
Q. What preliminary biological assays are recommended to assess the bioactivity of novel 4-(2-methoxyethyl)quinoline derivatives?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging quinoline’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 4-(2-methoxyethyl)quinoline derivatives to enhance scalability and sustainability?
- Methodological Answer :
- Green Chemistry : Replace volatile solvents (e.g., DMF) with ionic liquids or water-miscible alternatives .
- Flow Reactors : Continuous flow systems improve heat/mass transfer, reduce side reactions, and enable gram-scale synthesis .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, reagent ratios) for maximum yield .
Q. What strategies resolve contradictory data in the biological activity of quinoline derivatives across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell line variability, serum concentration) .
- In Silico Validation : Molecular docking to confirm target binding (e.g., DNA gyrase for antimicrobial activity) vs. off-target effects .
- Dose-Response Curves : Replicate studies with standardized protocols (e.g., CLSI guidelines) to minimize variability .
Q. How do computational methods aid in predicting the physicochemical properties of 4-(2-methoxyethyl)quinoline derivatives?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or photostability .
- QSAR Modeling : Relate substituent effects (e.g., methoxyethyl chain length) to logP or solubility using multivariate regression .
- Molecular Dynamics (MD) : Simulate membrane permeability for bioavailability predictions .
Q. What advanced structural elucidation techniques address ambiguities in quinoline derivative analysis?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm substituent orientation .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in hydroxyquinolines) .
- LC-MS/MS : Detect trace impurities or degradation products in stability studies .
Q. How to design experiments to minimize hazardous waste when handling 4-(2-methoxyethyl)quinoline?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
